Lipophilicity Differentiation: LogP Shift of ~1.2 Units vs. the Unsubstituted Parent Scaffold
The target compound exhibits a computed LogP of ~2.01 , representing a substantial ~1.2 log-unit increase in lipophilicity compared with the unsubstituted parent scaffold imidazo[1,2-a]pyrimidin-5-amine, which has an XLogP3 of 0.8 [1]. This difference is attributable to the introduction of the lipophilic furan-2-ylmethyl substituent at the 5-amino position and is large enough to alter predicted membrane permeability and plasma-protein binding profiles in a meaningful way for lead-optimization campaigns.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 2.00740 (Chemsrc) |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidin-5-amine (parent scaffold): XLogP3 0.8 (PubChem) [1] |
| Quantified Difference | Δ LogP ≈ +1.2 units |
| Conditions | Computed values from different algorithm implementations (Chemsrc vs. PubChem XLogP3); direct same-method comparison data not available |
Why This Matters
A LogP shift of >1 unit alters predicted ADME properties sufficiently that the parent scaffold cannot serve as a physicochemical surrogate; researchers optimizing for balanced hydrophilicity/lipophilicity must use the actual substituted compound.
- [1] PubChem. Imidazo[1,2-a]pyrimidin-5-amine – CID 12258621, CAS 57473-41-3. Computed XLogP3-AA 0.8. Accessed 2026. View Source
